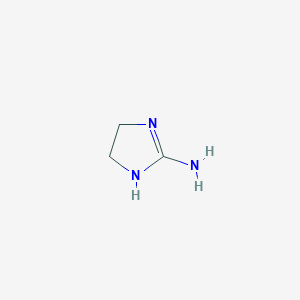

2-Aminoimidazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3/c4-3-5-1-2-6-3/h1-2H2,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISXFZWKRTZTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173069 | |

| Record name | Imino ethyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19437-45-7 | |

| Record name | 4,5-Dihydro-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19437-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imino ethyleneurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imino ethyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOIMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1915565QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the 2-Aminoimidazoline Core

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazoline scaffold is a pivotal structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This guide provides a comprehensive overview of its core structure, physicochemical properties, synthesis, and its significant role in modulating key signaling pathways, making it a valuable pharmacophore in modern drug discovery.

Core Structure and Physicochemical Properties

The this compound ring is a five-membered heterocycle featuring two nitrogen atoms within the ring and an exocyclic amino group at the 2-position. This arrangement confers upon it a cyclic guanidine structure, which is largely responsible for its chemical and biological properties. The guanidinium group is highly basic and typically protonated at physiological pH, allowing it to engage in strong hydrogen bonding and electrostatic interactions with biological targets.

The physicochemical properties of the unsubstituted this compound core are summarized below. These parameters are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃ | [1] |

| Molecular Weight | 83.09 g/mol | [1] |

| pKa | 15.06 ± 0.10 (Predicted) | [2] |

| LogP | -0.59 to -0.3 | [1][3] |

| PSA (Polar Surface Area) | 54.70 Ų | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Boiling Point | 313.1 ± 25.0 °C at 760 mmHg | [3] |

| Flash Point | 168.9 ± 10.4 °C | [3] |

Synthesis of the this compound Core

The construction of the this compound ring can be achieved through various synthetic strategies. A common and effective method involves the condensation reaction between an α-haloketone or its equivalent and a guanidine derivative. This approach allows for the introduction of diverse substituents on the imidazoline ring, enabling the exploration of structure-activity relationships (SAR).

A generalized workflow for the synthesis and characterization of this compound derivatives is depicted below. This process typically starts with the synthesis of the core structure, followed by purification and comprehensive structural and biological characterization.

A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been developed using deep eutectic solvents (DESs) as a green reaction medium.[4] This method involves the heterocyclodehydration process between α-chloroketones and guanidine derivatives.

Materials:

-

α-Chloroketone derivative (1.0 mmol)

-

Guanidine derivative (1.2 mmol)

-

Choline chloride (ChCl)

-

Urea or Glycerol

-

Stirring apparatus and heating mantle

Procedure:

-

Preparation of Deep Eutectic Solvent (DES): A mixture of choline chloride and urea (or glycerol) in a 1:2 molar ratio is heated gently with stirring until a clear, homogeneous liquid is formed.

-

Reaction Setup: To the prepared DES, add the α-chloroketone derivative (1.0 mmol) and the guanidine derivative (1.2 mmol).

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for 4-6 hours under an air atmosphere.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. For triaryl-substituted 2-aminoimidazoles, the product often precipitates directly from the DES mixture.[4] The solid product is then isolated by filtration, washed with cold water, and can be further purified by crystallization from a suitable solvent (e.g., ethanol).

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

This greener synthesis approach offers advantages such as reduced reaction times, avoidance of volatile and toxic organic solvents, and simplified product isolation procedures.[4]

Biological Activity and Signaling Pathways

The this compound scaffold is a privileged structure that interacts with a variety of biological targets. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antihypertensive effects.[5][6][7] A significant portion of its biological activity stems from its ability to act as an agonist or antagonist at adrenergic and imidazoline receptors.

Many this compound-containing compounds are potent agonists of α2-adrenergic receptors.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial in the regulation of various physiological processes, including blood pressure control and neurotransmitter release.

The activation of presynaptic α2-adrenergic receptors in the central nervous system reduces the release of norepinephrine, leading to a sympatholytic effect. This mechanism is the basis for the antihypertensive action of drugs like clonidine.[8][9]

In addition to α-adrenergic receptors, compounds with an imidazoline core structure can also bind to specific imidazoline binding sites (I-receptors).[10] These are classified into I1, I2, and I3 subtypes. The I1 receptor, in particular, is implicated in the central regulation of blood pressure.[10] Drugs that selectively target I1 receptors over α2-adrenergic receptors may offer antihypertensive efficacy with a more favorable side-effect profile.[11]

Applications in Drug Development

The versatility of the this compound core has led to its incorporation into numerous clinically significant drugs and investigational agents.

-

Antihypertensives: Clonidine and guanfacine are classic examples of α2-adrenergic agonists containing the this compound moiety, used in the treatment of hypertension.[8][9]

-

Anticancer Agents: Novel 2-amino-1-arylidenaminoimidazoles have been synthesized and shown to act as microtubule-destabilizing agents with oral anticancer activity.[6]

-

Antimicrobial Agents: The 2-aminoimidazole scaffold is found in marine natural products with potent antibiofilm activity.[3][12] Synthetic derivatives are being explored as adjuvants to traditional antibiotics, particularly against multidrug-resistant bacteria.[13]

-

Antiprotozoal Agents: Bis(this compound) compounds have demonstrated potent in vivo activity against parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum.[14]

-

Enzyme Inhibitors: Derivatives have been designed as inhibitors for various enzymes, including human arginase I, which is a target for diseases like asthma and cardiovascular disorders.[15]

The continued exploration of the this compound scaffold promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action for a wide range of diseases. Its unique combination of structural rigidity, basicity, and hydrogen bonding capability ensures its place as a cornerstone in the design of future pharmaceuticals.

References

- 1. 2-Aminoimidazole | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminoimidazole | 7720-39-0 [chemicalbook.com]

- 3. 2-Aminoimidazole | CAS#:7720-39-0 | Chemsrc [chemsrc.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. | Semantic Scholar [semanticscholar.org]

- 7. alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 9. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New bis(this compound) and bisguanidine DNA minor groove binders with potent in vivo antitrypanosomal and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to 2-Aminoimidazoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, isolation, and biological activities of 2-aminoimidazoline alkaloids, a class of marine-derived and terrestrial natural products with significant therapeutic potential. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway visualizations.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found in marine invertebrates, particularly sponges of the class Calcarea. Species from the genera Leucetta, Clathrina, and Pericharax are prolific producers of these compounds. Additionally, these alkaloids have been isolated from other marine organisms such as tunicates and nudibranchs. A notable exception to the marine prevalence is the discovery of imidazole alkaloids in the terrestrial plant Lepidium meyenii, commonly known as Maca.

Quantitative Analysis of this compound Alkaloids from Natural Sources

The yields of this compound alkaloids from their natural sources can vary significantly depending on the species, geographical location, and extraction methodology. The following tables summarize the quantitative data reported in the literature for the isolation of these compounds from various marine sponges and the terrestrial plant Lepidium meyenii.

Table 1: Quantitative Yields of this compound Alkaloids from Marine Sponges

| Alkaloid Name | Source Organism | Yield (mg from starting material) | Reference |

| Methyldorimidazole | Leucetta chagosensis (4 g, freeze-dried) | 2 mg | [1] |

| Preclathridine B | Leucetta chagosensis (4 g, freeze-dried) | 2.5 mg | [1] |

| Naamine E | Leucetta chagosensis (4 g, freeze-dried) | 1.5 mg | [1] |

| Leucettamine C | Leucetta chagosensis (4 g, freeze-dried) | 2 mg | [1] |

| Naamine F | Leucetta chagosensis | Not specified | [2] |

| Naamine G | Leucetta chagosensis | Not specified | [2] |

| Kealiinine A | Leucetta chagosensis | Not specified | [2] |

| Kealiinine B | Leucetta chagosensis | Not specified | [2] |

| Kealiinine C | Leucetta chagosensis | Not specified | [2] |

| Isonaamidine E | Leucetta chagosensis | Not specified | [3] |

| Isonaamine C | Leucetta chagosensis | Not specified | [3] |

Table 2: Quantitative Analysis of Imidazole Alkaloids in Lepidium meyenii (Maca)

| Alkaloid Class | Concentration Range in Raw Powder (ppm) | Reference |

| Total Imidazole Alkaloids | 323 - 470 |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and structural elucidation of this compound alkaloids, based on protocols described in the scientific literature.

Extraction and Purification of this compound Alkaloids from Marine Sponges

Source Organism: Leucetta chagosensis

Protocol:

-

Extraction: The freeze-dried and powdered sponge material (e.g., 4 g) is extracted with methanol (MeOH) at room temperature. The resulting crude extract is then partitioned between different solvents of increasing polarity, typically starting with hexane, followed by ethyl acetate (EtOAc), and butanol (BuOH), to separate compounds based on their polarity.[4]

-

Initial Fractionation: The ethyl acetate fraction, which is often enriched with this compound alkaloids, is subjected to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.[4]

-

High-Performance Liquid Chromatography (HPLC) Purification: Fractions obtained from the Sephadex column are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient system of water and methanol (MeOH) or acetonitrile (ACN), often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape, is employed.[5] A typical gradient might start with a higher percentage of water and gradually increase the percentage of the organic solvent.

-

Detection: UV detection at wavelengths around 210-280 nm is suitable for these alkaloids.

-

The following diagram illustrates a general workflow for the extraction and purification of these alkaloids.

Structural Elucidation

The structures of isolated this compound alkaloids are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and stereochemistry.[3]

Table 3: ¹H and ¹³C NMR Data for Naamidine J in CDCl₃

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Imidazole Ring | ||

| 2 | 158.5 | |

| 4 | 128.5 | |

| 5 | 128.5 | |

| 1' | 35.5 | 3.80 (s) |

| Benzyl Group at C4 | ||

| 1'' | 137.5 | |

| 2'', 6'' | 129.5 | 7.20 (d, 8.0) |

| 3'', 5'' | 114.0 | 6.85 (d, 8.0) |

| 4'' | 159.0 | |

| OMe at 4'' | 55.3 | 3.80 (s) |

| Benzyl Group at C5 | ||

| 1''' | 130.5 | |

| 2''' | 111.5 | 6.80 (d, 8.0) |

| 3''' | 149.0 | |

| 4''' | 148.0 | |

| 5''' | 112.0 | 6.75 (dd, 8.0, 2.0) |

| 6''' | 121.0 | 6.85 (d, 2.0) |

| OMe at 3''' | 56.0 | 3.90 (s) |

| OMe at 4''' | 56.0 | 3.85 (s) |

| Hydantoin Ring | ||

| 2' | 155.0 | |

| 4' | 165.0 | |

| 5' | 150.0 | |

| N-Me | 30.0 | 3.20 (s) |

| N-Me | 28.0 | 3.15 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a representative example.

Biological Activities and Signaling Pathways

This compound alkaloids exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-biofilm properties. A significant aspect of their mechanism of action involves the inhibition of specific protein kinases.

Inhibition of DYRK and CLK Kinases

Several this compound alkaloids, such as leucettamine B, have been identified as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[6][7] These kinases are involved in various cellular processes, including cell cycle regulation, apoptosis, and mRNA splicing. Their inhibition by these natural products represents a promising avenue for the development of novel therapeutics, particularly in the context of cancer and neurodegenerative diseases.

The following diagram illustrates the signaling pathway affected by the inhibition of DYRK1A and CLK1.

References

- 1. researchgate.net [researchgate.net]

- 2. New imidazole alkaloids from the Indonesian sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New and biologically active imidazole alkaloids from two sponges of the genus Leucetta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two new imidazole alkaloids from Leucetta chagosensis sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs) in Human Disease, an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Historical Significance of 2-Aminoimidazoline

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of the 2-aminoimidazoline core. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational chemistry and pharmacology that established this scaffold as a cornerstone in medicinal chemistry. The guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex biological pathways and experimental workflows.

Discovery and Early Synthesis

The precise first synthesis of the parent this compound (2-amino-4,5-dihydro-1H-imidazole) is not definitively documented in a single seminal publication. However, its early history is intrinsically linked to the broader exploration of cyclic guanidine systems in the mid-20th century. One of the earliest and most significant synthetic routes to a related, unsaturated analog, 2-aminoimidazole, was described by Gomper and Christman in 1959, involving the ring transformation of 2-aminooxazoles.

A pivotal moment in the history of the saturated this compound scaffold came with the work of Helmut Stähle and Karl-Heinz Pook at Boehringer Ingelheim in the 1960s. Their research into cyclic guanidines as potential nasal decongestants led to the synthesis of a series of N-aryl-2-aminoimidazoline derivatives. This work culminated in the groundbreaking discovery of Clonidine (2-(2,6-dichloroanilino)-2-imidazoline), a compound that would later redefine the treatment of hypertension.

Key Early Synthetic Protocol: Synthesis of Clonidine

The synthesis developed by Stähle and Pook is a landmark in the history of this compound chemistry. While the original laboratory notebooks are not publicly accessible, the widely adopted synthetic route is as follows:

Experimental Protocol: Synthesis of Clonidine

-

Step 1: Formation of the Thiourea Derivative: 2,6-dichloroaniline is reacted with ammonium thiocyanate in the presence of a condensing agent, such as benzoyl chloride, to form N-(2,6-dichlorophenyl)-N'-benzoylthiourea.

-

Step 2: S-Alkylation: The thiourea derivative is then treated with an alkylating agent, typically methyl iodide, to form the corresponding S-methylisothiourea.

-

Step 3: Cyclization: The S-methylisothiourea is subsequently reacted with ethylenediamine in a cyclization reaction. This step proceeds via nucleophilic attack of the amino groups of ethylenediamine on the isothiourea, followed by elimination of methanethiol and ring closure to yield clonidine.

-

Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is achieved through recrystallization, often from a solvent system like ethanol/water, to yield clonidine hydrochloride as a white crystalline solid.

This synthetic approach provided a scalable and efficient method for the production of clonidine and related analogs, paving the way for extensive pharmacological evaluation.

Historical Significance in Medicinal Chemistry and Pharmacology

The historical significance of the this compound core is largely defined by the pharmacological profile of its derivatives, most notably clonidine. Initially investigated for its vasoconstrictive properties as a nasal decongestant, serendipitous clinical observations revealed its potent antihypertensive effects. This discovery shifted the focus of research towards understanding its mechanism of action and exploring its therapeutic potential in other areas.

The primary targets of clonidine and other this compound derivatives were identified as α-adrenergic receptors, specifically the α2 subtype, and a then-novel class of receptors termed imidazoline receptors.

Adrenergic and Imidazoline Receptor Activity

Early pharmacological studies in the 1960s and 1970s focused on elucidating the sympatholytic effects of clonidine. These investigations utilized classical pharmacological techniques, including isolated tissue bath experiments and in vivo animal models, to characterize its activity.

| Compound | Receptor Target(s) | Key Pharmacological Effect(s) |

| Clonidine | α2-adrenergic, I1-imidazoline | Antihypertensive, sedative, analgesic |

| Naphazoline | α-adrenergic | Vasoconstrictor (nasal decongestant) |

| Tolazoline | α-adrenergic | Vasodilator |

Table 1: Early this compound Derivatives and their Primary Pharmacological Activities

Experimental Protocol: Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

A fundamental technique used to quantify the interaction of this compound derivatives with their receptors is the radioligand binding assay.

-

Materials:

-

Cell membranes expressing the α2-adrenergic receptor.

-

Radioligand (e.g., [3H]-clonidine or [3H]-rauwolscine).

-

Test compounds (unlabeled this compound derivatives).

-

Incubation buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Signaling Pathways

The biological effects of this compound derivatives are mediated through complex intracellular signaling cascades initiated by their interaction with α2-adrenergic and I1-imidazoline receptors.

α2-Adrenergic Receptor Signaling

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi).

Activation of the α2-receptor by an agonist like clonidine leads to the dissociation of the Gi protein subunits. The αi subunit then inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, ultimately causing a reduction in neurotransmitter release from the presynaptic terminal.

I1-Imidazoline Receptor Signaling

The signaling pathway for the I1-imidazoline receptor is distinct from that of the α2-adrenergic receptor and is not fully elucidated. However, evidence suggests it involves the activation of phospholipase C (PLC).

Upon agonist binding, the I1-imidazoline receptor is thought to activate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium from intracellular stores. These events lead to a cascade of downstream cellular responses that contribute to the overall pharmacological effect.

Conclusion

The discovery and development of the this compound scaffold represent a significant chapter in the history of medicinal chemistry. From its origins in the quest for new nasal decongestants to its pivotal role in the management of hypertension and beyond, this versatile chemical entity continues to be a source of inspiration for the design of novel therapeutic agents. The foundational synthetic and pharmacological work of the mid-20th century laid the groundwork for decades of research, and the ongoing exploration of the intricate signaling pathways associated with its derivatives promises to uncover new therapeutic applications for this enduring pharmacophore.

A Technical Guide to the Physicochemical Properties of 2-Aminoimidazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1] Its derivatives are known to interact with various biological targets, most notably as α-adrenergic and imidazoline receptor agonists.[2][3] A thorough understanding of their physicochemical properties is paramount for designing effective drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides an in-depth analysis of the core physicochemical properties of this compound derivatives, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.

Core Physicochemical Properties

The therapeutic efficacy and developability of a this compound derivative are intrinsically linked to its fundamental physicochemical characteristics. Key properties such as acidity (pKa), lipophilicity (logP), and solubility dictate the molecule's behavior in biological systems.

Acidity and Ionization (pKa)

The this compound core contains a guanidine-like moiety, which is strongly basic. The pKa value indicates the pH at which the compound exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. This is critical because the ionization state affects solubility, receptor binding, and cell membrane permeability. The amino group within the imidazole ring contributes to a higher pKa compared to imidazole itself, due to resonance stabilization of the protonated cation.[4]

| Compound/Derivative | pKa Value | Comments |

| 2-Aminoimidazole | ~8.1-8.5 | The parent compound is a strong base.[4][5] |

| 2-Amino-4-phenylimidazole | ~7.8 | Aryl substitution can influence the basicity.[5] |

| N-substituted derivatives | Varies | Substitution on the exocyclic or ring nitrogens alters electron density and pKa. |

Note: pKa values can vary based on experimental conditions and the specific substituents on the core structure.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial determinant of its pharmacokinetic properties. It is expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A balanced logP is essential for oral absorption and CNS penetration.

| Compound/Derivative | Calculated logP (XLogP3-AA) |

| 2-Aminoimidazole | -0.3 |

| 2-amino-3-methyl-8H-imidazo[4,5-f]quinolin-7-one | -0.2 |

Note: LogP values are highly sensitive to the overall molecular structure. Experimental determination is often preferred over computational models, which can vary significantly.[6]

Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution. Poor solubility can lead to low bioavailability and formulation challenges.[7] The this compound core, being polar and basic, generally imparts good aqueous solubility, especially in acidic environments where it is protonated.[8][9] However, extensive non-polar substitutions can drastically reduce solubility.

| Compound/Derivative | Aqueous Solubility | Comments |

| 2-Aminoimidazole | Soluble | The polar nature of the parent scaffold allows for good solubility in water and other polar solvents.[8] |

| Lipophilic Analogs | Poorly soluble | Increasing hydrocarbon content or adding large aromatic substituents decreases aqueous solubility. |

Biological Context and Experimental Workflows

Signaling Pathways

Many this compound derivatives function as agonists at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates an intracellular signaling cascade that leads to a physiological response.

Caption: α2-Adrenergic receptor signaling pathway initiated by a this compound agonist.

Experimental Workflows

The journey from a conceptual molecule to a fully characterized compound involves a logical progression of synthesis, purification, and analysis.

Caption: Generalized workflow for the synthesis and characterization of this compound derivatives.

Once a pure compound is obtained, its physicochemical properties are determined through a series of standardized tests.

References

- 1. Chemistry of 2‐Aminoimidazoles | Semantic Scholar [semanticscholar.org]

- 2. Guanidine and this compound aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. organic chemistry - pKa of imidazoles - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

The Chameleon in the Ring: An In-depth Technical Guide to Tautomerism and Resonance in 2-Aminoimidazoline

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazoline scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, a capacity significantly influenced by the subtle interplay of tautomerism and resonance within the heterocyclic ring. A comprehensive understanding of these phenomena is therefore critical for rational drug design and the development of novel therapeutics. This technical guide provides an in-depth exploration of the tautomeric and resonance characteristics of the this compound core, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Tautomeric Equilibrium: Amino vs. Imino

The this compound ring predominantly exists in two tautomeric forms: the amino and the imino form. Prototropic tautomerism in such systems is often a rapid process, making the separation of individual tautomers challenging.[1]

Computational studies, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory, have consistently shown that the amino tautomer is the more stable form in the gas phase.[1] This stability can be attributed to factors like intramolecular hydrogen bonding.[1]

However, the tautomeric equilibrium is a dynamic process influenced by the surrounding environment. Solvation, for instance, can shift the preference towards the imino species.[1] This highlights the importance of considering the physiological environment during drug development, as the predominant tautomer at the target site may differ from that in a non-polar solvent.

Quantitative Analysis of Tautomeric Equilibrium

Precise quantification of the tautomeric ratio is crucial for understanding the structure-activity relationship (SAR) of this compound derivatives. The following table summarizes key quantitative data from computational studies.

| Parameter | Value | Method/Conditions | Reference |

| Iminozation Free Energy (ΔG) | 5–14 kJ/mol | Becke3LYP/6-311+G(d,p) DFT, MP2/6-311+G(d,p) | [1] |

| Population of Imino Tautomer | ~10% at 298 K | Calculated from ΔG | [1] |

| pKa (2-Aminoimidazolium ion) | Varies with substitution | Potentiometric titration | [2][3] |

Resonance Stabilization and Electron Delocalization

Resonance plays a key role in the stability and electronic properties of the this compound ring. The delocalization of π-electrons across the guanidinium moiety within the ring system contributes significantly to its overall stability and influences its reactivity and interactions with biological targets.

The most significant resonance contributors for the protonated this compound (the form often relevant in biological systems) illustrate the delocalization of the positive charge across the nitrogen atoms and the exocyclic amino group. Natural Resonance Theory (NRT) analysis can provide quantitative insights into the contribution of each resonance structure. For a related 2-iminoimidazoline, the primary resonance structure contributes over 60% to the overall electronic picture.[4]

Experimental Protocols for Characterization

A multi-pronged approach employing various spectroscopic and computational techniques is necessary to fully characterize the tautomerism and resonance of the this compound ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the ring protons and the protons on the exocyclic amino group. Broadening of the NH peaks can indicate exchange processes, including tautomerization.[5]

-

Acquire a standard ¹³C NMR spectrum. The chemical shifts of the ring carbons, particularly the C2 carbon, are sensitive to the tautomeric form.[6]

-

Perform variable temperature (VT) NMR studies. Changes in the spectra as a function of temperature can provide information on the thermodynamics of the tautomeric equilibrium.

-

For more complex systems, 2D NMR experiments such as HSQC and HMBC can be used to unambiguously assign proton and carbon signals.

-

-

Data Analysis: Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer to estimate the tautomeric ratio in the given solvent.[6] The integration of distinct signals for each tautomer, if observable, can provide a direct measure of their relative populations.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor shifts in the electronic absorption spectra of tautomers in different solvents.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the this compound derivative in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the solvatochromic shifts (changes in λmax with solvent polarity). These shifts can be correlated with the solvent's hydrogen bonding capability and polarity, providing insights into which tautomer is stabilized in a particular environment.

X-ray Crystallography

X-ray crystallography provides unambiguous, atomic-level structural information in the solid state.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise bond lengths, bond angles, and the location of protons. This will definitively identify the tautomeric form present in the crystal lattice.[7][8]

Computational Chemistry

In silico methods are invaluable for complementing experimental data and providing a deeper understanding of the energetic landscape of tautomerism.[1]

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of all possible tautomers of the this compound derivative.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and with a solvent model (e.g., SCRF formalism) using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).[1] The absence of imaginary frequencies confirms a true energy minimum.

-

Energy Calculation: Calculate the single-point energies, enthalpies, and Gibbs free energies of the optimized structures to determine their relative stabilities and predict the tautomeric equilibrium constant.[1]

-

NMR and UV-Vis Prediction: Calculate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the interpretation of experimental data.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed in this guide.

Caption: Tautomeric equilibrium in the this compound ring.

Caption: Major resonance contributors of the protonated form.

Caption: Workflow for characterizing tautomerism.

Conclusion

The tautomeric and resonance properties of the this compound ring are fundamental to its role as a versatile scaffold in drug discovery. A thorough characterization, leveraging a combination of experimental and computational methods, is essential for understanding its interactions with biological targets and for the rational design of new and improved therapeutics. This guide provides a foundational framework for researchers to explore these intricate electronic features, ultimately enabling the development of more effective and selective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into 2-Aminoimidazoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical properties of 2-aminoimidazoline, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of the molecule's structural, vibrational, and electronic characteristics through computational modeling.

Introduction

This compound and its derivatives are key pharmacophores found in numerous biologically active compounds. Their ability to mimic the guanidinium group of arginine allows them to interact with a variety of biological targets. Understanding the fundamental quantum chemical properties of the this compound core is crucial for the rational design of novel therapeutics. This guide presents a detailed theoretical investigation of this compound using Density Functional Theory (DFT), providing valuable data for further research and development.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical vibrational spectra. Electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were also calculated to elucidate the molecule's reactivity and intermolecular interaction potential.

A general workflow for such quantum chemical calculations is depicted below.

The 2-Aminoimidazoline Moiety: A Privileged Scaffold in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminoimidazoline ring system is a recurring and vital structural motif found in a diverse array of biologically active natural products and synthetic compounds.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere of guanidine and engage in crucial hydrogen bonding and electrostatic interactions, have established it as a "privileged scaffold" in medicinal chemistry.[2][3] This technical guide provides a comprehensive overview of the biological significance of the this compound moiety, detailing its role as a versatile pharmacophore in the development of therapeutics for a wide range of diseases, including infectious diseases, cancer, and neurological disorders. This document summarizes key quantitative data, provides detailed experimental protocols for assessing biological activity, and visualizes relevant signaling pathways and experimental workflows.

Introduction: The this compound Core

The this compound scaffold is a five-membered heterocyclic ring containing two nitrogen atoms, with an exocyclic amino group at the 2-position. This arrangement confers a high degree of basicity and the ability to exist in a protonated state at physiological pH, enabling it to participate in key molecular interactions with biological targets.[3] Marine sponges, in particular, are a rich source of complex alkaloids containing the this compound moiety, such as the oroidin family of natural products, which exhibit a broad spectrum of biological activities.[1][4] These natural products have served as inspiration for the synthesis of numerous derivatives with improved pharmacological properties.[4]

Biological Activities and Therapeutic Potential

The this compound moiety is a key pharmacophore in compounds exhibiting a wide range of biological activities.

Antibacterial and Antibiofilm Activity

A significant area of research has focused on the development of this compound-based compounds as novel antibacterial and, notably, antibiofilm agents.[5][6] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[7] this compound derivatives have been shown to inhibit biofilm formation and disperse pre-formed biofilms of clinically relevant pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus.[6][8] Some of these compounds act by targeting bacterial two-component systems, which are crucial for sensing and responding to environmental stimuli, including those that trigger biofilm formation.[9][10]

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents.[8][11][12] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including colon and breast cancer.[12] The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of apoptosis.[11] For instance, certain 2-aminoimidazole-quinoline hybrids have demonstrated selective anticancer activity.[12]

Neurological Activity: Targeting Adrenoceptors and Imidazoline Receptors

The this compound scaffold is a well-established pharmacophore for ligands of α2-adrenoceptors and imidazoline receptors, both of which are G-protein coupled receptors (GPCRs) involved in neurotransmission and various physiological processes.[9][13][14]

-

α2-Adrenoceptors: this compound derivatives can act as agonists or antagonists of α2-adrenoceptors, which are involved in regulating blood pressure, heart rate, and neurotransmitter release.[9][14] The development of selective α2-adrenoceptor antagonists containing this moiety is being explored for the treatment of depression.[9]

-

Imidazoline Receptors: These receptors are classified into at least three subtypes (I1, I2, and I3) and are implicated in a variety of physiological functions, including blood pressure regulation, pain perception, and metabolic control.[7][15] this compound-containing compounds have been instrumental in the characterization of these receptors and are being investigated as potential therapeutic agents for conditions such as hypertension and chronic pain.[7]

Modulation of the Innate Immune System

Recent research has identified 2-aminobenzimidazole derivatives as selective inhibitors of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor of the innate immune system. NOD1 plays a crucial role in detecting bacterial peptidoglycan and initiating an inflammatory response through the activation of the NF-κB signaling pathway.[5][16] The development of NOD1 inhibitors is a promising strategy for the treatment of inflammatory diseases.

Quantitative Data on Bioactive this compound Compounds

The following tables summarize the biological activity of representative this compound-containing compounds.

Table 1: Antibiofilm Activity of this compound Derivatives

| Compound | Organism | Biofilm Inhibition IC50 (µM) | Biofilm Dispersion EC50 (µM) | Citation |

| H10 | S. aureus | 12 | 100 | [6] |

| H10 | P. aeruginosa | 31 | 46 | [6] |

| Compound 25 | S. mutans | 0.94 | Not Reported | [3] |

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Cytotoxicity IC50 (µM) | Citation |

| Compound 5a | HCT-116 (Colon Cancer) | Not specified, but potent | [12] |

| Compound 5a | DLD-1 (Colon Cancer) | Not specified, but potent | [12] |

| Oridonin Analogue 3 | A549 (Lung Cancer) | 15.65 | [17] |

Table 3: Receptor Binding Affinity of this compound Derivatives

| Compound | Receptor | pKi | Citation |

| Compound 1 | α2-Adrenoceptor | 7.42 | [13] |

| Compound 5b | α2-Adrenoceptor | 6.75 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Biofilm Inhibition and Dispersion Assay

This protocol is adapted from studies on the antibiofilm activity of this compound compounds.[6][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) for biofilm formation and the half-maximal effective concentration (EC50) for the dispersion of pre-formed biofilms.

Materials:

-

Bacterial strains (e.g., P. aeruginosa PAO1, S. aureus ATCC BAA-44)

-

Appropriate biofilm growth medium (e.g., Tryptic Soy Broth)

-

This compound test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%)

-

Plate reader

Protocol for Biofilm Inhibition (IC50):

-

Prepare overnight cultures of the bacterial strains.

-

Dilute the overnight cultures to an optical density at 600 nm (OD600) of 0.01 in fresh growth medium.

-

Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

-

Prepare serial dilutions of the this compound test compounds in the growth medium and add 100 µL to the corresponding wells. Include a vehicle control (medium with solvent).

-

Incubate the plates at 37°C for 24-48 hours without shaking.

-

After incubation, discard the medium and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

-

Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the Crystal Violet solution and wash the wells three times with PBS.

-

Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of biofilm inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol for Biofilm Dispersion (EC50):

-

Follow steps 1-3 of the inhibition protocol and incubate the plate for 24 hours to allow for biofilm formation.

-

After incubation, discard the medium and gently wash the wells with PBS.

-

Add 200 µL of fresh medium containing serial dilutions of the test compounds to the wells.

-

Incubate for a further 24 hours.

-

Follow steps 6-11 of the inhibition protocol to quantify the remaining biofilm and determine the EC50 value.

MTT Cell Viability Assay for Anticancer Activity

This protocol is a standard method for assessing the cytotoxicity of compounds on cancer cell lines.[18][19][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound test compounds dissolved in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Protocol:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

-

Incubate the cells with the compound for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NF-κB Reporter Gene Assay for NOD1 Inhibition

This assay measures the inhibition of NOD1-mediated NF-κB activation.[5][13][21]

Objective: To determine the inhibitory effect of a 2-aminobenzimidazole compound on NOD1 signaling.

Materials:

-

HEK293T cells

-

Expression plasmids for human NOD1

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

NOD1 ligand (e.g., C12-iE-DAP)

-

2-Aminobenzimidazole test compounds

-

Luciferase assay system

-

Luminometer

Protocol:

-

Co-transfect HEK293T cells in a 96-well plate with the NOD1 expression plasmid, NF-κB luciferase reporter plasmid, and the control plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with the NOD1 ligand for 6 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of this compound compounds.

Caption: Bacterial two-component system signaling and its inhibition.

Caption: NOD1-mediated NF-κB signaling pathway and its inhibition.

Caption: α2-Adrenergic receptor signaling pathway activation.

Caption: General experimental workflow for bioactivity screening.

Conclusion and Future Directions

The this compound moiety has unequivocally demonstrated its significance as a versatile and privileged scaffold in the fields of medicinal chemistry and drug discovery. Its presence in a wide array of bioactive natural products has spurred the development of synthetic libraries yielding compounds with potent and selective activities against a range of therapeutic targets. The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its interactions with biological macromolecules, holds immense promise for the development of novel therapeutics to address unmet medical needs. Future research should focus on elucidating the precise molecular mechanisms of action for existing bioactive compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring novel therapeutic applications for this remarkable pharmacophore.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 8. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, regioselective synthesis and cytotoxic evaluation of 2-aminoimidazole-quinoline hybrids against cancer and primary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biochem.du.ac.in [biochem.du.ac.in]

- 14. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 15. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]

- 16. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of novel oridonin analogues as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. researchhub.com [researchhub.com]

- 21. researchgate.net [researchgate.net]

2-Aminoimidazoline as a Bioisostere of Guanidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The guanidinium group is a prevalent pharmacophore in medicinal chemistry, valued for its ability to engage in crucial hydrogen bonding and electrostatic interactions with biological targets. However, its high basicity (pKa ≈ 13.5) often leads to permanent protonation at physiological pH, resulting in poor oral bioavailability and limited central nervous system (CNS) penetration. This technical guide provides a comprehensive overview of 2-aminoimidazoline as a key bioisostere of guanidine, a structural modification that mitigates these liabilities while preserving the essential binding interactions. This guide details the comparative physicochemical properties, biological activities, and synthetic methodologies, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways.

Introduction: The Guanidinium Challenge and the this compound Solution

The guanidine moiety's strong basicity is a double-edged sword in drug design. While its cationic nature facilitates strong interactions with carboxylate and phosphate groups on target proteins and nucleic acids, it also imparts high polarity and low lipophilicity to molecules.[1] This often results in poor absorption, distribution, metabolism, and excretion (ADME) properties, hindering the development of orally active drugs.

The this compound ring system has emerged as a highly effective bioisostere for the guanidine group. By incorporating the guanidinyl functionality within a five-membered ring, the basicity is reduced by several orders of magnitude, bringing the pKa into a more pharmacokinetically favorable range. This modification often enhances lipophilicity and improves membrane permeability, leading to better oral bioavailability and CNS penetration, without compromising the crucial binding interactions. In many cases, this compound derivatives have shown equal or even superior biological activity compared to their guanidine counterparts.[2][3]

Physicochemical Properties: A Quantitative Comparison

The primary advantage of the this compound bioisostere lies in its modulated basicity. The table below presents a comparison of the pKa and lipophilicity (LogP) for a series of substituted phenylguanidines and their corresponding 2-(phenylimino)imidazolidine analogs, demonstrating the consistent reduction in basicity with the bioisosteric replacement.

| Compound ID | Aryl Substituent | Guanidine pKa | 2-Iminoimidazolidine pKa | ΔpKa |

| 1 | H | 10.90 | 10.24 | -0.66 |

| 2 | 2-F | 10.22 | 9.47 | -0.75 |

| 3 | 3-F | 10.11 | 9.43 | -0.68 |

| 4 | 4-F | 10.37 | 9.77 | -0.60 |

| 5 | 2-Cl | 9.87 | 9.09 | -0.78 |

| 6 | 3-Cl | 9.94 | 9.27 | -0.67 |

| 7 | 4-Cl | 10.03 | 9.43 | -0.60 |

| 8 | 2-Me | 10.93 | 10.39 | -0.54 |

| 9 | 3-Me | 11.05 | 10.42 | -0.63 |

| 10 | 4-Me | 11.12 | 10.51 | -0.61 |

Data compiled from a study on the basicity of aryl guanidines and 2-(arylimino)imidazolidines.[1]

A notable example is the antihypertensive drug clonidine, a 2-(2,6-dichlorophenylimino)imidazolidine, which has a pKa of 8.0 and a LogP of 1.59, properties that contribute to its ability to cross the blood-brain barrier and exert its effects in the CNS.[4][5]

Biological Activity: Case Studies

The utility of the guanidine-to-2-aminoimidazoline substitution has been demonstrated across various therapeutic areas. Here, we present case studies with comparative biological data.

α2-Adrenoceptor Antagonists

The α2-adrenoceptor is a G-protein coupled receptor involved in the regulation of neurotransmitter release. Antagonists of this receptor are being investigated as potential antidepressants. Studies have shown that this compound derivatives often exhibit higher affinity for α2-adrenoceptors compared to their guanidine analogs.[2]

| Compound ID | Basic Moiety | Structure | pKi (α2-adrenoceptor) | Functional Activity (% Inhibition of Agonist Response) |

| 11a | Guanidine | 2-(2-methoxyphenoxy)phenylguanidine | 7.6 | 55% |

| 11b | This compound | 2-[2-(2-methoxyphenoxy)phenylimino]imidazolidine | 8.2 | 80% |

| 12a | Guanidine | 2-(2-ethoxyphenoxy)phenylguanidine | 7.8 | 60% |

| 12b | This compound | 2-[2-(2-ethoxyphenoxy)phenylimino]imidazolidine | 8.5 | 95% |

| 13a | Guanidine | 2-(2-isopropoxyphenoxy)phenylguanidine | 7.9 | 65% |

| 13b | This compound | 2-[2-(2-isopropoxyphenoxy)phenylimino]imidazolidine | 8.7 | 100% |

Data adapted from studies on α2-adrenoceptor antagonists.[2][6]

The data clearly indicates that the this compound derivatives consistently show higher affinity (higher pKi) and greater antagonist efficacy.

Sodium-Hydrogen Exchanger (NHE-1) Inhibitors

NHE-1 is a membrane protein that regulates intracellular pH and cell volume. Its inhibition is a therapeutic target for conditions such as cardiac ischemia. While direct comparative data for matched pairs is less prevalent in the literature, the this compound scaffold is a key feature in potent NHE-1 inhibitors.

Signaling Pathways and Experimental Workflows

α2-Adrenoceptor Signaling Pathway

The α2-adrenoceptor is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Antagonists block this effect.

Caption: Simplified signaling cascade of the α2-adrenoceptor.

NHE-1 Signaling and Inhibition

NHE-1 is activated by various stimuli, including intracellular acidosis, leading to the exchange of intracellular H+ for extracellular Na+. This process is crucial for pH homeostasis.

Caption: Mechanism of NHE-1 and its inhibition.

Experimental Workflow: GTPγS Binding Assay

This assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Caption: Workflow for a typical GTPγS binding assay.

Experimental Protocols

General Synthesis of N,N'-Disubstituted Guanidines

A common method for the synthesis of N,N'-disubstituted guanidines involves the reaction of a primary amine with a guanylating agent, such as N,N'-di-Boc-N''-triflylguanidine.

Materials:

-

Primary amine

-

N,N'-di-Boc-N''-triflylguanidine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve the primary amine (1.0 eq) and N,N'-di-Boc-N''-triflylguanidine (1.1 eq) in DCM.

-

Add TEA (1.5 eq) to the solution and stir at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the Boc-protected guanidine.

-

Dissolve the protected guanidine in DCM and add an excess of TFA.

-

Stir the solution at room temperature for 2-4 hours.

-

Remove the solvent and excess TFA in vacuo to yield the desired N,N'-disubstituted guanidine as its trifluoroacetate salt.[7]

General Synthesis of 2-(Arylimino)imidazolidines

These compounds can be synthesized from the corresponding N-aryl-N'-(2-aminoethyl)thiourea.

Materials:

-

N-aryl-N'-(2-aminoethyl)thiourea

-

Mercury(II) oxide (HgO) or other desulfurizing agent

-

Ethanol

-

Standard laboratory glassware and purification equipment

Procedure:

-

Suspend the N-aryl-N'-(2-aminoethyl)thiourea (1.0 eq) in ethanol.

-

Add HgO (1.2 eq) to the suspension.

-

Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the mercury salts.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield the 2-(arylimino)imidazolidine.

GTPγS Binding Assay Protocol

This protocol is adapted for determining the activity of compounds at the α2-adrenoceptor.

Materials:

-

Cell membranes expressing the human α2A-adrenoceptor

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP (10 µM)

-

[³⁵S]GTPγS (0.1 nM)

-

Test compounds (agonists or antagonists)

-

GTPγS (10 µM, for non-specific binding)

-

Glass fiber filter plates

-

Scintillation fluid

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer containing the cell membranes (10-20 µg protein/well).

-

Add 25 µL of assay buffer containing the test compound at various concentrations. For antagonist assays, also add a fixed concentration of an agonist (e.g., norepinephrine).

-

Add 25 µL of assay buffer containing GDP and [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through the glass fiber filter plates using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter plates and add scintillation fluid to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding (in the presence of 10 µM GTPγS) from total binding.

-

Analyze the data using non-linear regression to determine EC₅₀ values for agonists or Kᵢ values for antagonists.[2][6]

NHE-1 Inhibition Assay Protocol

This assay measures the activity of NHE-1 by monitoring changes in intracellular pH (pHi) using the fluorescent dye BCECF-AM.

Materials:

-

Cells expressing NHE-1 (e.g., CHO cells)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4

-

Ammonium chloride (NH₄Cl) solution (20 mM in HBS)

-

Test compounds (NHE-1 inhibitors)

-

Fluorescence plate reader or microscope capable of ratiometric measurements

Procedure:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with 5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Induce intracellular acidification by pre-incubating the cells with the NH₄Cl solution for 5-10 minutes, followed by washing with Na⁺-free HBS (NaCl replaced with N-methyl-D-glucamine).

-

Add HBS containing the test compound at various concentrations and monitor the recovery of pHi by measuring the fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).

-

The rate of pHi recovery is proportional to the NHE-1 activity.

-

Calculate the IC₅₀ values for the test compounds by plotting the inhibition of the pHi recovery rate against the compound concentration.[8][9]

Conclusion

The this compound scaffold is a powerful tool in medicinal chemistry for overcoming the pharmacokinetic challenges associated with the highly basic guanidine group. By providing a less basic yet structurally similar alternative, it enables the development of orally bioavailable drugs with improved CNS penetration. The data and protocols presented in this guide demonstrate the clear advantages of this bioisosteric replacement and provide a practical resource for researchers in the field of drug discovery and development. The continued exploration of this compound derivatives is expected to yield novel therapeutics with enhanced efficacy and safety profiles.

References

- 1. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]

- 2. Guanidine and this compound aromatic derivatives as alpha(2)-adrenoceptor antagonists, 1: toward new antidepressants with heteroatomic linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clonidine and related analogues. Quantitative correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Guanidine and this compound aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Synthesis of 2-Aminoimidazoline from Ethylenediamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminoimidazoline from ethylenediamine. This compound and its derivatives are crucial pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. Notably, derivatives such as clonidine and guanfacine are well-established α2-adrenergic receptor agonists used in the management of hypertension and attention-deficit/hyperactivity disorder (ADHD). This document outlines two primary synthetic methodologies, leveraging cyanogen bromide and cyanamide as reagents. Furthermore, it delves into the well-characterized signaling pathway of α2-adrenergic receptor agonists to provide context for the application of these synthesized compounds in drug discovery and development.

Introduction

The this compound scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its derivatives have been explored for various therapeutic applications, including as antihypertensives, analgesics, and agents for treating ADHD. The synthesis of the parent this compound ring system from simple, commercially available starting materials like ethylenediamine is a fundamental process for the subsequent development of more complex and targeted derivatives. This document provides practical and detailed protocols for this synthesis, along with relevant characterization data and an overview of a key signaling pathway.

Data Presentation

Table 1: Summary of Synthetic Methods for this compound

| Method | Reagent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| 1 | Cyanogen Bromide | Methanol | Reflux | 2 - 4 | 70 - 85 |

| 2 | Cyanamide | Water | 100 | 3 - 5 | 65 - 80 |

Table 2: Characterization Data for this compound

| Analysis | Expected Results |

| ¹H NMR (D₂O) | δ ~3.6 (s, 4H, CH₂CH₂) |

| ¹³C NMR (D₂O) | δ ~42 (CH₂), δ ~158 (C=N) |

| Mass Spec (ESI+) | m/z [M+H]⁺ = 86.0767 |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1650 (C=N stretch) |

Experimental Protocols

Method 1: Synthesis from Ethylenediamine and Cyanogen Bromide

This protocol describes the synthesis of this compound hydrobromide via the reaction of ethylenediamine with cyanogen bromide.

Materials:

-

Ethylenediamine

-

Cyanogen bromide

-

Methanol, anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (0.1 mol) in 100 mL of anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyanogen bromide (0.1 mol) in 50 mL of anhydrous methanol to the cooled ethylenediamine solution with continuous stirring. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the this compound hydrobromide salt.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound hydrobromide as a white crystalline solid.

Method 2: Synthesis from Ethylenediamine and Cyanamide

This protocol outlines the synthesis of this compound through the cyclization reaction of ethylenediamine with cyanamide in an aqueous medium.